Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}acetate
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Overview
Description
Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}acetate is a complex organic compound that features a piperidine ring substituted with a trifluoromethyl group and an oxo group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-(trifluoromethyl)benzaldehyde with piperidine under specific conditions to form the intermediate, which is then subjected to further reactions to introduce the oxo and ester groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring and oxo group contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethyl)phenylacetate: Similar in structure but lacks the piperidine ring and oxo group.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl compounds: These compounds also feature a trifluoromethyl group but have different core structures.
Uniqueness
Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}acetate is unique due to its combination of a piperidine ring, trifluoromethyl group, and oxo group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}acetate (CAS Number: 2059988-00-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant studies, and implications for therapeutic applications.
- Molecular Formula : C16H16F3N O3
- Molecular Weight : 315.29 g/mol
- Structure : The compound features a piperidine ring substituted with a trifluoromethyl group and an acetic acid ester moiety.
The biological activity of this compound is primarily linked to its interaction with matrix metalloproteinases (MMPs), particularly MMP-1. MMPs are involved in the degradation of extracellular matrix components and play crucial roles in various physiological and pathological processes, including cancer metastasis.
Inhibition of MMPs
Research indicates that this compound exhibits significant inhibitory activity against MMP-1. A study found that the presence of the trifluoromethyl group enhances the binding affinity to the enzyme, leading to a 60-fold increase in potency compared to structurally similar compounds . This interaction is attributed to specific residues within the MMP-1 active site, highlighting the importance of molecular structure in determining biological activity.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits microtubule assembly at concentrations around 20 µM, suggesting potential as a microtubule-destabilizing agent . Additionally, it has shown promising results in inducing apoptosis in cancer cell lines such as MDA-MB-231, with enhanced caspase activity observed at higher concentrations .
Case Studies
- Breast Cancer Research : In studies involving breast cancer cell lines, compounds with similar structures demonstrated effective inhibition of cell proliferation and induced apoptosis at micromolar concentrations. Specifically, derivatives related to this compound were noted for their ability to enhance caspase activity significantly .
- Anticancer Activity : Compounds containing the trifluoromethyl group have been associated with increased anticancer activities across various cancer types, including lung and colorectal cancers. The mechanism is believed to involve modulation of signaling pathways related to cell survival and proliferation .
Data Summary
Properties
Molecular Formula |
C15H16F3NO3 |
---|---|
Molecular Weight |
315.29 g/mol |
IUPAC Name |
methyl 2-[2-oxo-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]acetate |
InChI |
InChI=1S/C15H16F3NO3/c1-22-14(21)9-19-7-6-10(8-13(19)20)11-4-2-3-5-12(11)15(16,17)18/h2-5,10H,6-9H2,1H3 |
InChI Key |
VURAJVMHGLQROC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1=O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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